3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
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Overview
Description
3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[46]undec-3-ene-2-thione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the diazaspiro compound: This involves the reaction of a suitable diamine with a cyclic ketone under acidic or basic conditions to form the spirocyclic intermediate.
Introduction of the chlorophenyl group: This step can be achieved through a nucleophilic substitution reaction where a chlorophenyl halide reacts with the spirocyclic intermediate.
Addition of the fluorobenzoyl group: This final step involves the acylation of the intermediate with a fluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione has several applications in scientific research:
Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Material Science: Its spirocyclic structure could be useful in the design of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of spiro compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of both chlorophenyl and fluorobenzoyl groups suggests that it may bind to hydrophobic pockets within proteins, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-one: Similar structure but with a ketone instead of a thione group.
3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-amine: Similar structure but with an amine group instead of a thione.
Uniqueness
The presence of the thione group in 3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione makes it unique compared to its analogs. This functional group can impart different chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[2-(4-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN2OS/c23-17-10-8-15(9-11-17)19-21(28)26(20(27)16-6-5-7-18(24)14-16)22(25-19)12-3-1-2-4-13-22/h5-11,14H,1-4,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKAGACHZQWKSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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